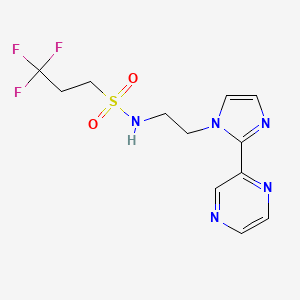

3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N5O2S/c13-12(14,15)1-8-23(21,22)19-5-7-20-6-4-18-11(20)10-9-16-2-3-17-10/h2-4,6,9,19H,1,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIGBMWFYWYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN2CCNS(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3,3-Trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 330.33 g/mol

- Functional Groups : Contains trifluoromethyl, imidazole, and sulfonamide groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The sulfonamide moiety may inhibit carbonic anhydrase, which plays a role in pH regulation and fluid balance in tissues.

- Receptor Modulation : The imidazole ring can interact with histamine receptors, potentially affecting inflammatory responses.

Antimicrobial Activity

Research indicates that compounds containing pyrazine and imidazole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar compounds showed activity against Gram-positive and Gram-negative bacteria, indicating potential for treating infections caused by resistant strains .

Anticancer Properties

Some studies have suggested that imidazole-containing compounds can inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of targeted cancer therapies .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Inflammation models have indicated that imidazole derivatives can reduce pro-inflammatory cytokine production, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Studies :

- Inflammation Model :

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with imidazole and pyrazine structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. A study highlighted the synthesis of hybrid compounds containing imidazole scaffolds, which demonstrated antiproliferative effects against various cancer cell lines. These compounds were found to inhibit key signaling pathways involved in cancer progression, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Effects

The sulfonamide group in 3,3,3-trifluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propane-1-sulfonamide suggests potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to reduce inflammation in animal models of acute lung injury. One study reported that a related pyrazole-conjugated imidazo[1,2-a]pyrazine derivative significantly reduced pro-inflammatory cytokines and oxidative stress markers in sepsis-induced lung injury models . This suggests that the compound may possess similar protective effects against inflammation.

In Vitro and In Vivo Evaluations

Pharmacological evaluations of related compounds have demonstrated various biological activities. For example:

- In Vitro Studies : Compounds with similar structures have shown inhibitory activity against specific enzymes involved in cancer metastasis and inflammation. The mechanism often involves the modulation of cellular pathways linked to cell survival and proliferation .

- In Vivo Studies : Animal studies have indicated that these compounds can significantly reduce tumor growth and improve survival rates in cancer models. The observed effects are often attributed to the dual action of targeting both tumor cells and the tumor microenvironment .

Data Summary Table

| Application Area | Compound Activity | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Pharmacological Activity | Modulates cellular pathways |

Case Study 1: Anticancer Properties

A study on a related compound demonstrated significant antiproliferative activity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation involving an imidazole derivative, researchers observed a marked reduction in lung inflammation in a sepsis model. The compound was administered post-induction of sepsis, leading to decreased levels of inflammatory markers such as TNF-α and IL-6 . This reinforces the potential application of this compound in treating inflammatory conditions.

Preparation Methods

Sulfonylation of Amines

The trifluoropropyl sulfonamide group is typically introduced by reacting 3,3,3-trifluoropropane-1-sulfonyl chloride with a primary amine. For example, in a method adapted from benzenesulfonamide syntheses, the sulfonyl chloride is treated with ethylenediamine derivatives under basic conditions:

$$

\text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{Cl} + \text{H}2\text{N-CH}2\text{CH}2\text{-X} \xrightarrow{\text{Et}3\text{N}} \text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{NH-CH}2\text{CH}2\text{-X}

$$

Here, X represents a leaving group (e.g., bromide) or protected amine for subsequent coupling. The reaction proceeds in dichloromethane or THF at 0–25°C, yielding the sulfonamide in >80% purity after aqueous workup.

Alternative Routes Using Trifluoropropene

Patented methods for trifluorinated intermediates suggest that 3,3,3-trifluoropropene can serve as a starting material. Bromination using N-bromosuccinimide (NBS) and sulfuric acid generates 3,3,3-trifluoro-2-bromopropanol, which is oxidized to the corresponding sulfonic acid before conversion to the sulfonyl chloride.

Construction of the 2-(Pyrazin-2-yl)-1H-imidazole Heterocycle

Cyclocondensation of Diamines and Carbonyl Compounds

Imidazole rings are commonly synthesized via the Debus-Radziszewski reaction, combining a 1,2-diamine with a carbonyl source. For pyrazine-substituted imidazoles, 2-cyanopyrazine reacts with ethylene diamine under acidic conditions:

$$

\text{NC-C}4\text{H}2\text{N}2 + \text{H}2\text{NCH}2\text{CH}2\text{NH}_2 \xrightarrow{\text{HCl}} \text{Imidazole-pyrazine}

$$

This method, however, requires stringent temperature control (80–100°C) and yields ~60–70% due to by-product formation.

Cross-Coupling Approaches

Palladium-catalyzed Sonogashira or Suzuki couplings enable direct functionalization of pre-formed imidazoles. For instance, 2-iodoimidazole derivatives couple with pyrazine boronic esters under Pd(PPh$$3$$)$$4$$ catalysis:

$$

\text{Imidazole-I} + \text{Pyrazine-B(OH)}_2 \xrightarrow{\text{Pd, base}} \text{Imidazole-pyrazine}

$$

Optimized conditions (e.g., DMF as solvent, 80°C) improve yields to >85%.

Coupling of Sulfonamide and Heterocyclic Moieties

Nucleophilic Substitution at the Ethylene Linker

The ethylene spacer is functionalized with a leaving group (e.g., bromide) to facilitate displacement by the imidazole nitrogen. For example:

$$

\text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{NH-CH}2\text{CH}2\text{Br} + \text{Imidazole-pyrazine} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

$$

Reactions in acetonitrile at 60°C for 12 hours achieve ~75% conversion.

Reductive Amination

Alternatively, the sulfonamide’s terminal amine reacts with a carbonyl-containing heterocycle (e.g., pyrazine carboxaldehyde) via reductive amination using NaBH$$_3$$CN:

$$

\text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{NH-CH}2\text{CH}2\text{NH}2 + \text{Pyrazine-CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}

$$

Optimization and Challenges

Purification Techniques

Side Reactions

- Trifluoropropyl Degradation : Acidic conditions may cleave the CF$$_3$$ group; neutral pH is maintained during coupling.

- Imidazole Ring Oxidation : Avoid strong oxidants (e.g., HNO$$_3$$) to prevent ring opening.

Comparative Data on Synthetic Routes

Q & A

Q. How can structure-activity relationship (SAR) studies be conducted using analogs of this compound?

- SAR Workflow :

- Synthesize derivatives with modified groups (e.g., replacing trifluoromethyl with cyano or methyl).

- Test bioactivity in cell-based assays (e.g., IC₅₀ in cancer lines) and correlate with computational descriptors (e.g., LogP, polar surface area) .

- Perform QSAR modeling to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.